molecular formula C10H16F3NO4 B15303656 O-(Tert-butyl)-N-(2,2,2-trifluoroacetyl)-L-threonine

O-(Tert-butyl)-N-(2,2,2-trifluoroacetyl)-L-threonine

Cat. No.: B15303656
M. Wt: 271.23 g/mol
InChI Key: HMXCJETZKUNJQK-RITPCOANSA-N
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Description

(2S,3R)-3-(tert-butoxy)-2-(trifluoroacetamido)butanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxy group and a trifluoroacetamido group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-(tert-butoxy)-2-(trifluoroacetamido)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroacetamido group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions may result in the replacement of the trifluoroacetamido group with other functional groups.

Scientific Research Applications

(2S,3R)-3-(tert-butoxy)-2-(trifluoroacetamido)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S,3R)-3-(tert-butoxy)-2-(trifluoroacetamido)butanoic acid involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and stability, while the trifluoroacetamido group can interact with biological molecules through hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl esters: These compounds share the tert-butoxy group and are used in similar synthetic applications.

    Trifluoroacetamides: Compounds with the trifluoroacetamido group, used in various chemical and biological studies.

Uniqueness

(2S,3R)-3-(tert-butoxy)-2-(trifluoroacetamido)butanoic acid is unique due to the combination of the tert-butoxy and trifluoroacetamido groups, which confer distinct chemical properties and reactivity patterns. This combination makes it particularly valuable in synthetic chemistry and biological research .

Properties

Molecular Formula

C10H16F3NO4

Molecular Weight

271.23 g/mol

IUPAC Name

(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid

InChI

InChI=1S/C10H16F3NO4/c1-5(18-9(2,3)4)6(7(15)16)14-8(17)10(11,12)13/h5-6H,1-4H3,(H,14,17)(H,15,16)/t5-,6+/m1/s1

InChI Key

HMXCJETZKUNJQK-RITPCOANSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)C(F)(F)F)OC(C)(C)C

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(F)(F)F)OC(C)(C)C

Origin of Product

United States

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